molecular formula C30H46O3 B1590825 Ganoderic Acid Y CAS No. 86377-52-8

Ganoderic Acid Y

Cat. No. B1590825
CAS RN: 86377-52-8
M. Wt: 454.7 g/mol
InChI Key: HUTCYUJPLOTDMX-KEBDBYFISA-N
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Description

Ganoderic Acid Y is a secondary metabolite derived from Ganoderma lucidum . It is a triterpene with four cyclic and two linear isoprenes . It has been identified as an α-glucosidase inhibitor with an IC50 of 170 μM for yeast α-glucosidase . It also inhibits enterovirus 71 (EV71) replication by blocking EV71 uncoating .


Synthesis Analysis

Ganoderic acids, including Ganoderic Acid Y, are biosynthesized by G. lucidum using the mevalonate pathway . Significant enzymes associated with the pathway were discovered through advanced molecular biology, which helped to shed light on the regulation of Ganoderic Acid Y biosynthesis .


Molecular Structure Analysis

Ganoderic Acid Y is a triterpene with four cyclic and two linear isoprenes . More detailed information about its molecular structure can be found in the referenced papers .


Chemical Reactions Analysis

Ganoderic Acid Y is biosynthesized by G. lucidum using the mevalonate pathway . The core enzymes play an important role in the multi-step biosynthesis of Ganoderic Acid Y, which ultimately results in the conversion of lanosterol, a common intermediate, into a range of Ganoderic acids .

Mechanism of Action

Target of Action

Ganoderic Acid Y is known to target the replication of viral RNA (vRNA) of Enterovirus 71 (EV71), a virus that causes hand, foot, and mouth disease . It also acts as an α-glucosidase inhibitor, targeting the enzyme α-glucosidase .

Mode of Action

Ganoderic Acid Y interacts with its targets by blocking the uncoating process of EV71, thereby inhibiting the replication of the virus . As an α-glucosidase inhibitor, it prevents the breakdown of complex sugars into glucose, thereby reducing glucose absorption .

Biochemical Pathways

Ganoderic Acid Y is a triterpene, a type of terpenoid, and its biosynthesis is derived from acetyl-CoA via the mevalonate pathway . This pathway involves the condensation of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. Mevalonate forms isopentenyl-diphosphate (IPP) and its double bond isomer dimethylallyl pyrophosphate (DMAPP), which further condense to form triterpenes .

Pharmacokinetics

A study on ganoderic acid h, a similar compound, showed that it reached its maximum plasma concentration within two hours and sustained a quantifiable amount up to 12 hours . The elimination rate was low, suggesting that Ganoderic Acid Y may have similar pharmacokinetic properties .

Result of Action

The primary result of Ganoderic Acid Y’s action is the inhibition of EV71 replication, which could potentially reduce the severity of diseases caused by this virus . As an α-glucosidase inhibitor, it could potentially help manage blood sugar levels .

Action Environment

The biosynthesis of Ganoderic Acid Y is influenced by various environmental factors, including nutritional conditions, physical means, and single chemical or biological signals . These factors can regulate the biosynthesis of Ganoderic Acid Y, affecting its production and potentially its action, efficacy, and stability .

Safety and Hazards

Ganoderic Acid Y should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Future Directions

The elucidation of Ganoderic Acid Y biosynthesis regulatory mechanisms has attained heightened interest from scientists and warranted the emergence of various strategies to control production as well as increase yield . The magnitude of different types of Ganoderic acids isolated with different bioactivities reiterates the need to determine the basis of diversification .

properties

IUPAC Name

(E,6R)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10-11,14,19,21,24-25,31H,8-9,12-13,15-18H2,1-7H3,(H,32,33)/b20-10+/t19-,21-,24+,25+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTCYUJPLOTDMX-SPPZYOJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501316796
Record name Ganoderic acid Y
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ganoderic Acid Y

CAS RN

86377-52-8
Record name Ganoderic acid Y
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86377-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ganoderic acid Y
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How was Ganoderic Acid Y identified and structurally characterized in Ganoderma australe?

A2: Ganoderic Acid Y was isolated from the methanolic extract of the Ganoderma australe fruit body alongside Ganoderic Acid Sz and Ganoderal A. [] Its structure was elucidated through a combination of 1D and 2D NMR techniques, including 1H-NMR, 13C-NMR, DEPT, COSY, NOESY, HMQC, and HMBC analyses. [] This comprehensive approach allowed researchers to determine the compound's structure and confirm its identity as Ganoderic Acid Y.

Q2: Can you elaborate on the role of molecular docking in studying Ganoderic Acid Y's anti-tumor potential?

A3: Molecular docking simulations have been employed to predict potential anti-tumor targets of Ganoderic Acid Y and other triterpenoids found in Ganoderma lucidum. [] This computational approach helps assess the interactions between these compounds and specific target proteins. In one study, researchers used the LibDock module of Discovery Studio2016 software to simulate the interactions of 26 triterpenoids, including Ganoderic Acid Y, with 11 target proteins. [] The results suggested that Ganoderic Acid Y, along with other triterpenoids, might possess anti-tumor activity based on favorable docking poses and Libdock Scores. [] This information can guide further experimental validation of potential targets and mechanisms.

Q3: Ganoderic Acid Y is a 26-oxygenosterol. What is the significance of this structural feature in its biological activity?

A4: Research suggests that the 26-oxygenosterol structure of Ganoderic Acid Y and related compounds from Ganoderma lucidum plays a crucial role in their ability to inhibit cholesterol biosynthesis. [] Specifically, these compounds have been shown to target the lanosterol 14α-demethylase enzyme, which is involved in the conversion of 24,25-dihydrolanosterol to cholesterol. [] This inhibition occurs between the lanosterol and lathosterol steps in the cholesterol synthesis pathway. [] This finding highlights the potential of Ganoderic Acid Y and other 26-oxygenosterols as lead compounds for developing novel cholesterol-lowering agents.

Q4: Ganoderic Acid Y was found alongside other triterpenoids in Ganoderma zonatum. Could you elaborate on this finding and its implications?

A5: Interestingly, Ganoderic Acid Y was identified in Ganoderma zonatum, where it was found alongside two other lanostane-type triterpenoids: Lanosta-7,9(11),24-trien-3-one 15,26-dihydroxy and Lanosta-7,9(11),24-trien-26-oic,3-hydroxy. [] These three compounds share the same molecular formula, molecular weight, and exhibit similar behavior on TLC plates. [] Notably, this specific combination of triterpenoids has not been reported in other Ganoderma species, suggesting its potential as a chemotaxonomic marker for G. zonatum. [] This finding contributes to our understanding of the chemical diversity within the Ganoderma genus and its potential for producing bioactive compounds.

Q5: How can High Performance Liquid Chromatography (HPLC) contribute to the study and quality control of Ganoderic Acid Y?

A6: HPLC, particularly when combined with pressurized liquid extraction, has proven to be a valuable tool for quantifying Ganoderic Acid Y and other bioactive compounds in Ganoderma species. [] This method allows for the simultaneous determination of multiple triterpenes and sterols, including Ganoderic Acids A, Y, and DM, Ganoderols A and B, Ganoderal A, Methyl Ganoderate D, Ganoderate G, and Ergosterol. [] By providing accurate and reproducible quantification, HPLC serves as a crucial technique for quality control of Ganoderma samples and for assessing the consistency of Ganoderic Acid Y content in research and potential therapeutic applications.

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